molecular formula C18H23N3O B2460763 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide CAS No. 1448028-79-2

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2460763
CAS No.: 1448028-79-2
M. Wt: 297.402
InChI Key: PNUAWVWOFUFEOP-UHFFFAOYSA-N
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Description

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indazole ring, a methyl group, and a tolyl acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.

    Tolyl Substitution: The tolyl group can be introduced through Friedel-Crafts alkylation or other substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the indazole ring.

    Reduction: Reduction reactions can occur at the acetamide moiety or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures.

    Tolyl Acetamides: Compounds with similar acetamide and tolyl groups.

Uniqueness

The uniqueness of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-6-5-7-14(10-13)11-18(22)19-12-16-15-8-3-4-9-17(15)21(2)20-16/h5-7,10H,3-4,8-9,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUAWVWOFUFEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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